2-Fluoro-4-methoxy-5-methylbenzoic acid
Description
2-Fluoro-4-methoxy-5-methylbenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₉H₉FO₃ (inferred from structural analysis). It features a benzoic acid backbone substituted with fluorine at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position. This compound is part of a broader class of fluorinated benzoic acid derivatives, which are valued in medicinal and materials chemistry for their electronic and steric properties. The fluorine atom, as an electron-withdrawing group, enhances the acidity of the carboxylic acid moiety, while the methoxy and methyl groups influence solubility and steric interactions .
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
WIIKIWPIVCHNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Fluoro-4-methoxy-5-methylbenzoic acid typically begins with commercially available starting materials such as 2-fluorotoluene.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methyl group can be oxidized to form the carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo diazotization followed by substitution with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by methanol for substitution.
Major Products:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the diazonium group with a methoxy group.
Scientific Research Applications
Chemistry: 2-Fluoro-4-methoxy-5-methylbenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methoxy and methyl groups can affect its solubility and distribution within biological systems.
Comparison with Similar Compounds
4-Amino-2-fluoro-5-methoxybenzoic acid
- Substituents: Fluorine (2-position), amino (4-position), methoxy (5-position).
- Molecular Formula: C₈H₈FNO₃.
- Key Differences: The amino group at position 4 introduces hydrogen-bonding capability and basicity, contrasting with the methyl group in the target compound. This substitution significantly alters biological activity, as amino groups are often critical in drug-target interactions .
2-Fluoro-5-methoxybenzoic acid
- Substituents : Fluorine (2-position), methoxy (5-position).
- Molecular Formula : C₈H₇FO₃.
- Key Differences: Absence of the methyl group at position 5 reduces lipophilicity. The methoxy group at position 5 (vs.
3-Fluoro-2-hydroxy-4-methoxybenzoic acid
- Substituents : Fluorine (3-position), hydroxy (2-position), methoxy (4-position).
- Molecular Formula : C₈H₇FO₄.
- Key Differences : The hydroxy group at position 2 increases acidity (pKa ~2–3) compared to the target compound’s carboxylic acid (pKa ~2.5–3.5). Fluorine at position 3 (meta to carboxylic acid) exerts weaker electron-withdrawing effects than fluorine at position 2 (ortho) .
Physicochemical Properties
Electronic and Steric Effects
- Fluorine Position : Fluorine at position 2 (ortho to -COOH) in the target compound provides stronger electron-withdrawing effects than fluorine at position 3 (meta), lowering the pKa of the carboxylic acid (estimated pKa ~2.8 vs. ~3.2 for meta-fluoro analogues) .
- Methoxy vs. Methyl : The methoxy group at position 4 in the target compound donates electrons via resonance, partially counteracting fluorine’s electron withdrawal. The methyl group at position 5 adds steric bulk without significant electronic effects.
Biological Activity
2-Fluoro-4-methoxy-5-methylbenzoic acid is an aromatic compound characterized by a unique arrangement of functional groups, including a fluoro group, a methoxy group, and a methyl group attached to a benzoic acid structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C9H9FO3
- Molecular Weight : 184.16 g/mol
- Functional Groups : Carboxylic acid, methoxy, methyl, and fluoro groups.
The presence of these functional groups contributes to the compound's acidity and reactivity, influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of antifungal properties and potential anticancer effects.
Antifungal Activity
Studies have shown that this compound demonstrates significant antifungal activity. The mechanism of action is believed to involve disruption of cellular antioxidation systems in fungal pathogens, leading to increased susceptibility to oxidative stress.
Anticancer Potential
In vitro studies have evaluated the compound's effects on cancer cell lines. Notably, it has been tested against L1210 mouse leukemia cells, where it exhibited potent inhibition of cell proliferation with IC(50) values in the nanomolar range. This suggests a strong potential for further development as an anticancer agent.
Case Studies and Research Findings
-
Antifungal Studies :
- A study investigating various derivatives revealed that this compound showed effective inhibition against several fungal strains, suggesting its application in antifungal drug development .
- Anticancer Activity :
-
Mechanism of Action :
- The interaction with cellular components has been studied extensively. The compound's ability to interfere with nucleophilic substitution reactions enhances its reactivity and potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Fluoro-4-methylbenzoic acid | 1427404-81-6 | Lacks methoxy group; primarily studied for acidity. |
| 5-Fluoro-4-methoxy-2-methylbenzoic acid | 1427448-75-6 | Different substitution pattern; potential pharmaceutical applications. |
| 2-Fluoro-4-methyl-5-(methylthio)benzoic acid | 91881820 | Contains a methylthio group; different biological activity profile. |
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
